4-{2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine
Description
4-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE is a complex organic compound that features a tetrazole ring, a dimethoxyphenyl group, and a morpholine moiety
Properties
Molecular Formula |
C16H23N5O3 |
|---|---|
Molecular Weight |
333.39 g/mol |
IUPAC Name |
4-[2-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]propan-2-yl]morpholine |
InChI |
InChI=1S/C16H23N5O3/c1-16(2,20-7-9-24-10-8-20)15-17-18-19-21(15)12-5-6-13(22-3)14(11-12)23-4/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
BPRSXNICDMXXNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=NN1C2=CC(=C(C=C2)OC)OC)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE typically involves multiple steps. One common approach is the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The final step often involves the coupling of the tetrazole intermediate with morpholine under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to enhance the efficiency of the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the aromatic ring
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. The dimethoxyphenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the morpholine moiety can improve solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 2-(3,4-Dimethoxyphenyl)ethanol
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)
Uniqueness
4-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE is unique due to its combination of a tetrazole ring, a dimethoxyphenyl group, and a morpholine moiety. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of the tetrazole ring, in particular, offers unique binding characteristics and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
